4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Description
4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one, commonly known as α-ionone, is a cyclic terpenoid ketone with the molecular formula C₁₃H₂₀O (CAS No. 127-41-3) . It is a key aroma compound found naturally in plants such as Boronia megastigma (violet flowers) and costus root oil . Structurally, it features a conjugated enone system and a 2,6,6-trimethylcyclohex-2-enyl substituent, contributing to its floral, woody, and fruity odor profile .
α-Ionone is widely used in perfumery and flavor industries due to its stability and substantivity . Its synthesis typically involves cyclization of pseudoinone (a linear terpenoid precursor), yielding α-ionone with ~75% efficiency under optimized conditions . Regulatory bodies, including the U.S. Congress, have recognized its commercial importance by granting tariff exemptions for naturally derived α-ionone .
Structure
3D Structure
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFLPKAIBPNNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044477 | |
| Record name | Ionone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31798-12-6, 6901-97-9, 8013-90-9 | |
| Record name | (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31798-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6901-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ionone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation of 2,6,6-Trimethyl-1-cyclohexene with Crotonic Anhydride (Lewis Acid Catalyzed)
This is the most established and industrially relevant method for preparing α-Damascone.
Process Summary:
-
- 2,6,6-Trimethyl-1-cyclohexene (commercially available or synthesized)
- Crotonic anhydride
Catalysts: Lewis acids such as zinc chloride (ZnCl2), zinc bromide (ZnBr2), aluminum chloride (AlCl3), or boron trifluoride etherate (BF3·OEt2). Zinc chloride is preferred for optimal yield.
Solvents: Hydrocarbon solvents like cyclohexane, n-hexane, n-heptane, or cyclopentane. Cyclohexane and n-heptane are most commonly used.
-
- The reaction mixture is heated to approximately 80°C.
- 2,6,6-Trimethyl-1-cyclohexene is added gradually to the mixture of crotonic anhydride, Lewis acid, and solvent over about 45 minutes.
- After completion, the mixture is cooled to 25-30°C.
-
- The cooled reaction mixture is poured into an aqueous alkali carbonate solution (e.g., sodium carbonate or sodium bicarbonate) to neutralize and separate layers.
- The organic layer is washed repeatedly with water until neutral pH is reached.
- Drying over sodium sulfate and filtration follows.
-
- The crude product is subjected to fractional distillation under reduced pressure (about 5 mm Hg) at around 90°C to obtain α-Damascone with approximately 95% purity.
Yield: Approximately 70% isolated yield reported under optimized conditions.
| Step | Details |
|---|---|
| Starting materials | 2,6,6-Trimethyl-1-cyclohexene, Crotonic anhydride |
| Catalyst | Zinc chloride (preferred), others possible |
| Solvent | Cyclohexane or n-heptane |
| Temperature | 80°C during addition; 25-30°C during work-up |
| Work-up | Aqueous sodium carbonate wash, drying |
| Purification | Fractional distillation at 90°C, 5 mm Hg |
| Yield | ~70% |
| Purity | ~95% (GLC) |
Mechanistic Insight: The Lewis acid activates the crotonic anhydride, facilitating electrophilic acylation at the 1-position of the cyclohexene ring, forming the ketone side chain characteristic of α-Damascone.
Alternative Preparation via 2-Methyl-4-(2,6,6-Trimethylcyclohexene-1-yl)-2-butenal Derivatives
A patented method describes the preparation of related intermediates that can be converted to α-Damascone:
Starting from 2-methyl-4-halogeno-2-butenal acetal, reaction with magnesium powder and triphenylphosphine or triester phosphite yields intermediates that can be transformed into α-Damascone derivatives.
This approach involves organometallic reagents and phosphorous compounds to build the butenone side chain attached to the cyclohexene ring.
The method emphasizes mild conditions and improved selectivity for the desired isomer.
Synthetic Routes Involving 3-Methyl-2-butanone and 2,6,6-Trimethylcyclohex-2-en-1-yl Derivatives
Another synthetic approach involves the condensation of 3-methyl-2-butanone with 2,6,6-trimethylcyclohex-2-en-1-yl derivatives under acid or base catalysis to form the α,β-unsaturated ketone structure.
The reaction conditions are carefully controlled to favor the formation of the conjugated enone system.
Post-reaction purification often involves distillation or crystallization to isolate pure α-Damascone.
This method allows for flexibility in modifying the side chain or ring substituents for derivative synthesis.
Comparative Analysis of Preparation Methods
Research Findings and Notes
The acylation method using crotonic anhydride and Lewis acids is well-documented and patented, providing a robust route to α-Damascone with reproducible yields and purity suitable for commercial fragrance applications.
The organometallic approach offers an alternative pathway that may allow for structural variations but involves more specialized reagents and steps.
The condensation approach is versatile and can be adapted for analog synthesis but may require optimization for scale-up.
Purification by fractional distillation under reduced pressure is critical to obtain high-purity α-Damascone, as impurities can affect fragrance quality.
The choice of solvent and catalyst significantly impacts reaction efficiency and product selectivity.
Summary Table of Key Preparation Parameters
| Parameter | Method 1 (Acylation) | Method 2 (Organometallic) | Method 3 (Condensation) |
|---|---|---|---|
| Starting Material | 2,6,6-Trimethyl-1-cyclohexene | 2-methyl-4-halogeno-2-butenal acetal | 3-methyl-2-butanone + cyclohexenyl derivatives |
| Key Reagents | Crotonic anhydride, ZnCl2 | Magnesium powder, triphenylphosphine | Acid/base catalysts |
| Solvent | Cyclohexane, n-heptane | Organic solvents (varied) | Organic solvents |
| Temperature | 80°C (reaction), 25-30°C (work-up) | Mild to moderate | Controlled, varies |
| Purification | Fractional distillation | Extraction, chromatography | Distillation, crystallization |
| Yield | ~70% | Moderate | Moderate to good |
| Purity | ~95% | Not specified | Variable |
Chemical Reactions Analysis
Types of Reactions
4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: Converts the compound into corresponding epoxides or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of carotenoids and retinoids.
Biology: Studied for its role in the biosynthesis of essential biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in the biosynthesis of carotenoids and retinoids.
Pathways: Participates in the mevalonate pathway, leading to the production of essential biomolecules.
The compound exerts its effects by modulating the activity of these enzymes, thereby influencing the biosynthesis of important compounds .
Comparison with Similar Compounds
Key Structural Variations :
- α vs. β-Ionone: The position of the cyclohexenyl double bond (α: 2-enyl; β: 1-enyl) alters electronic conjugation, affecting odor intensity and volatility .
- γ-Ionone: Contains an additional methyl branch, reducing its market prevalence compared to α/β isomers .
- Dehydro-β-ionone: A dehydrogenated derivative with enhanced oxidative stability, suitable for tobacco products .
Volatility and Solubility
- α-Ionone: Lower boiling point (~250°C) than β-ionone (~265°C) due to reduced conjugation .
- β-Ionone: Higher polarity (logP 3.5 vs. α-ionone’s 3.2) enhances solubility in ethanol-based formulations .
Industrial and Regulatory Considerations
- Synthetic Routes: α-Ionone is synthesized via acid-catalyzed cyclization of pseudoinone, while β-ionone requires harsher conditions (e.g., H₂SO₄) .
- Regulatory Status: The U.S. grants tariff exemptions for natural α-ionone (CAS 127-41-3), reflecting its safe use in consumer products . In contrast, β-ionone faces stricter EU regulations due to allergenicity concerns .
Biological Activity
4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one, commonly known as β-ionone, is a compound of significant interest in various fields, including pharmacology and agriculture. This article explores its biological activities, focusing on antifungal properties and potential applications in medicine and agriculture.
Molecular Formula: C₁₃H₂₀O
Molecular Weight: 192.30 g/mol
CAS Number: 127-41-3
IUPAC Name: (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Antifungal Activity
Research has demonstrated that β-ionone exhibits notable antifungal properties against various phytopathogenic fungi. A study conducted by Kaur et al. (2010) evaluated the in vitro antifungal activity of several derivatives of β-ionone against key fungal pathogens such as Sclerotium rolfsii, Rhizoctonia bataticola, Macrophomina phaseolina, and Sclerotinia sclerotiorum.
Findings
The study reported the following effective doses (ED50) for selected compounds:
| Compound | Target Fungus | ED50 (µg/mL) |
|---|---|---|
| E isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-propyl ether | Rhizoctonia bataticola | 32.36 |
| E isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-(1''... -methyl) ethyl ether | Sclerotium rolfsii | 35.50 |
| Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl ether | Macrophomina phaseolina | 31.08 |
| Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl ether | Sclerotinia sclerotiorum | 21.39 |
The Z isomer exhibited the highest efficacy against Sclerotinia sclerotiorum when tested in greenhouse conditions at concentrations of 1% and 5% .
Anticancer Potential
Beyond its antifungal activity, β-ionone has also been investigated for its anticancer properties. A study highlighted its cytotoxic effects on various cancer cell lines. The IC50 values were determined using standard assays to assess the viability of cancer cells after treatment with β-ionone.
Cytotoxicity Data
The cytotoxic effects were quantified as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HePG-2 | 21.19 |
| MCF-7 | 30.91 |
| PC3 | 49.32 |
These results indicate that β-ionone possesses significant cytotoxicity against liver cancer cells (HePG-2), making it a candidate for further research in cancer therapeutics .
The biological activity of β-ionone can be attributed to its ability to disrupt cellular processes in fungi and cancer cells. It is believed to interfere with the synthesis of essential cellular components or induce apoptosis in cancer cells.
Q & A
Q. How is 4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one structurally characterized, and what spectroscopic methods are most effective?
The compound is characterized using NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry . The conjugated enone system (C=O and adjacent C=C) shows distinct IR absorption at ~1670 cm⁻¹ (ketone) and 1600–1650 cm⁻¹ (C=C). NMR reveals proton environments: the cyclohexenyl methyl groups (δ 1.0–1.2 ppm) and the α,β-unsaturated ketone protons (δ 5.5–6.5 ppm). High-resolution mass spectrometry confirms the molecular formula C₁₃H₂₀O (MW: 192.30 g/mol) .
Q. What are the common synthetic routes for this compound?
A key synthesis involves:
Oxidation of 6,10-dimethylundeca-1,5,9-trien-4-ol using nitroxyl radicals and nitrates to form a ketone intermediate.
Acid-catalyzed cyclization to yield the target compound . Alternative routes include β-ionone derivatization, leveraging the reactivity of the conjugated enone system .
Q. What reactive sites influence its chemical behavior?
The α,β-unsaturated ketone is prone to nucleophilic attack (e.g., Michael addition), while the cyclohexenyl group undergoes electrophilic substitution. Steric hindrance from the 2,6,6-trimethyl groups affects regioselectivity in reactions .
Advanced Research Questions
Q. How can synthesis yield be optimized when competing pathways lead to byproducts?
Optimization requires temperature control (e.g., 0–25°C during cyclization) and catalyst selection . For example, using Lewis acids like BF₃·Et₂O enhances cyclization efficiency. Byproducts such as isomerized cyclohexenyl derivatives can be minimized via fractional distillation or preparative HPLC .
Q. What analytical strategies resolve structural isomers or stereoisomers?
Q. How does the compound degrade under varying storage conditions, and how can stability be improved?
Degradation occurs via oxidation of the enone system and hydrolysis under acidic/basic conditions . Stability is enhanced by storing in argon-purged, amber vials at –20°C and adding antioxidants like BHT. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .
Q. How should researchers address contradictory data in reaction product identification?
Q. What computational methods predict its interactions with biological targets?
Q. How to design experiments studying environmental degradation pathways?
- Use HSI (hyperspectral imaging) to monitor degradation products in aqueous matrices.
- Conduct photolysis studies under UV light (λ = 254 nm) to simulate sunlight exposure.
- Analyze metabolites via LC-QTOF-MS paired with non-targeted screening .
Data Contradiction Analysis
Q. Why do different studies report varying hydroxylation products of related cyclohexenyl compounds?
Discrepancies arise from substrate stereochemistry and reaction conditions . For example, hydroxylation of 2,6,6-trimethylcyclohex-2-en-1-one with OsO₄ yields 4-hydroxy derivatives, while mCPBA epoxidation competes at the C=C bond. Researchers must standardize oxidant concentrations (e.g., 0.1–1.0 eq.) and monitor progress via TLC .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
